molecular formula C11H8ClNO2 B187766 2-Chloro-7-methoxyquinoline-3-carbaldehyde CAS No. 68236-20-4

2-Chloro-7-methoxyquinoline-3-carbaldehyde

Cat. No. B187766
CAS RN: 68236-20-4
M. Wt: 221.64 g/mol
InChI Key: WRXZCLBKDXISQA-UHFFFAOYSA-N
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Description

2-Chloro-7-methoxyquinoline-3-carbaldehyde is a substituted quinolinecarboxaldehyde . It is mainly used as solvents and is used in intermediate steps for the production of paints, plastics, synthetic resins, and dyes . It is also used in the manufacture of perfumes, solvents, and flavorings .


Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehyde and related analogs has been highlighted in recent research . The synthesis involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .


Molecular Structure Analysis

The quinoline ring system of 2-Chloro-7-Methylquinoline-3-Carbaldehyde is essentially planar . The methoxy and aldehyde groups are almost coplanar with it .


Chemical Reactions Analysis

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs cover the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .


Physical And Chemical Properties Analysis

The molecular formula of 2-Chloro-7-methoxyquinoline-3-carbaldehyde is C11H8ClNO2 . Its molecular weight is 221.64 g/mol .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to Sigma-Aldrich . It is also classified as Eye Dam. 1 and Skin Irrit. 2 according to MilliporeSigma .

properties

IUPAC Name

2-chloro-7-methoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXZCLBKDXISQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366391
Record name 2-chloro-7-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-methoxyquinoline-3-carbaldehyde

CAS RN

68236-20-4
Record name 2-chloro-7-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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